7-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a synthetic organic compound with the molecular formula and a molecular weight of 288.15 g/mol. This compound is characterized by its unique pyrrolo[2,3-c]pyridine backbone modified with a methoxy group and a dioxaborolane moiety. It is cataloged under the CAS number 2103352-53-8 and is often used in chemical research and development due to its potential applications in medicinal chemistry and material science.
7-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine belongs to the class of heterocyclic compounds due to the presence of nitrogen in its ring structure. It can be classified under boron-containing compounds due to the dioxaborolane functional group.
The synthesis of 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require specific conditions such as inert atmosphere (nitrogen or argon), controlled temperatures, and use of solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity of the final product.
The molecular structure of 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine features:
The structural representation can be summarized using its SMILES notation: COC1=NC=C(B2OC(C)(C)C(C)(C)O2)C2=C1N(C)C=C2
.
The compound's data includes:
7-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine can undergo several types of chemical reactions:
Reaction conditions such as temperature control and choice of solvents are critical for optimizing yields and selectivity during these transformations.
Further studies are required to elucidate specific pathways and interactions at a molecular level.
The physical properties include:
Chemical properties encompass:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are often employed to characterize this compound's purity and structure.
7-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4